Phosfolan-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acetylcholinesterase Inhibition Studies:

Phosfolan-methyl acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. Researchers use phosfolan-methyl in in vitro and in vivo models to study the effects of AChE inhibition on various physiological processes, including:

Neuromuscular function

Phosfolan-methyl exposure can disrupt the communication between nerves and muscles, leading to muscle weakness and paralysis. This property allows researchers to investigate the mechanisms of neuromuscular transmission and the consequences of its disruption .

Learning and memory

AChE activity plays a role in learning and memory formation. Studies using phosfolan-methyl can help understand how AChE inhibition affects these cognitive functions .

Alzheimer's disease and other neurodegenerative disorders

AChE dysfunction is implicated in the progression of Alzheimer's disease and other neurodegenerative conditions. Research using phosfolan-methyl can contribute to the development of therapeutic strategies targeting AChE activity in these diseases .

Insecticide Toxicology Research:

Phosfolan-methyl serves as a model compound for studying the toxicological effects of organophosphate insecticides. Researchers use it to investigate:

Mechanisms of insecticide action

Studies with phosfolan-methyl can help elucidate the specific molecular targets and cellular pathways responsible for its insecticidal activity .

Environmental fate and degradation

Research using radiolabeled phosfolan-methyl can track its movement and breakdown in the environment, aiding in the assessment of its potential ecological impact .

Development of safer alternatives

By understanding the mode of action and potential risks associated with phosfolan-methyl, researchers can develop safer and more environmentally friendly alternatives for insect control.

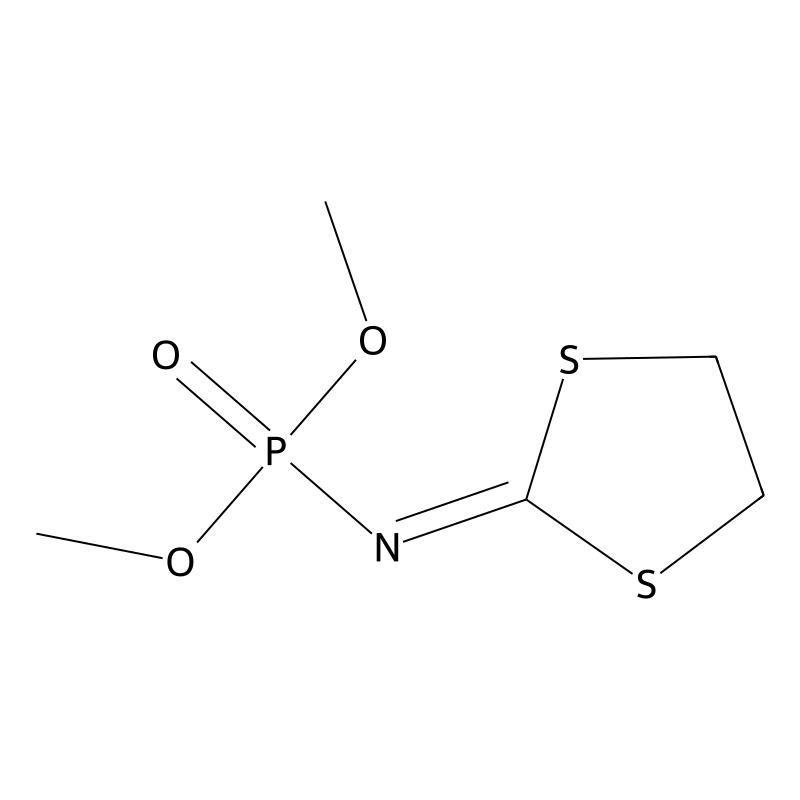

Phosfolan-methyl, with the chemical formula , is a derivative of Phosfolan and is primarily utilized as an insecticide. This compound belongs to the class of phosphorothioate insecticides, which are characterized by their phosphorus-sulfur bonds. Phosfolan-methyl is recognized for its efficacy in pest control, particularly in agricultural settings, where it is employed to manage various insect populations.

Key Reactions:- Hydrolysis: Decomposition in aqueous environments, leading to the formation of less toxic metabolites.

- Conjugation with Thiols: This reaction results in the formation of complex structures that may retain insecticidal properties .

Phosfolan-methyl exhibits significant biological activity as an insecticide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission in insects. By disrupting this enzyme's function, Phosfolan-methyl leads to the accumulation of acetylcholine, resulting in paralysis and death of target pests .

Biological Effects:- Insecticidal Activity: Effective against a variety of agricultural pests.

- Toxicity Profile: While it is potent against insects, its toxicity to non-target organisms varies and warrants careful application.

The synthesis of Phosfolan-methyl typically involves the reaction of phosphorus-containing compounds with appropriate thiols and amines. One common method includes the condensation reaction between diethyl phosphorodithioate and methylamine, leading to the formation of Phosfolan-methyl alongside by-products that require purification .

General Synthesis Steps:- Preparation of Diethyl Phosphorodithioate: This precursor is synthesized from phosphorus trichloride and a suitable thiol.

- Reaction with Methylamine: The addition of methylamine to diethyl phosphorodithioate under controlled conditions yields Phosfolan-methyl.

- Purification: The product is then purified using techniques such as distillation or chromatography.

Studies on Phosfolan-methyl have focused on its interactions with biological systems, particularly regarding its metabolic pathways and effects on non-target organisms. Research indicates that Phosfolan-methyl can be metabolized into various products that may possess different levels of toxicity and biological activity .

Notable Findings:- Metabolic Pathways: Hydroxylation and conjugation processes are significant in understanding its fate in ecosystems.

- Ecotoxicology: Evaluations indicate varying levels of impact on beneficial insects and soil microorganisms.

Phosfolan-methyl shares structural similarities with other organophosphorus compounds, such as Mephosfolan and Chlorpyrifos. Each compound exhibits unique properties that influence their applications and environmental behaviors.

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mephosfolan | Insecticide | More effective against specific pest populations | |

| Chlor |

Acetylcholinesterase Inhibition Mechanisms

Binding Site Interactions at Molecular Level

Phosfolan-methyl exerts its neurotoxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine [2]. The molecular interaction between phosfolan-methyl and AChE occurs at the enzyme's active site, which contains several key structural features that facilitate binding and subsequent phosphorylation.

The acetylcholinesterase active site consists of a catalytic triad comprising a serine residue (Ser203), a histidine residue (His447), and a glutamate residue that work in concert to hydrolyze acetylcholine under normal physiological conditions [3]. The enzyme also contains an anionic site that typically interacts with the quaternary ammonium group of acetylcholine [4]. In the case of organophosphorus compounds like phosfolan-methyl, the phosphorus atom forms a covalent bond with the hydroxyl group of Ser203, effectively blocking the enzyme's catalytic function [5] [2].

The binding mechanism involves initial formation of a non-covalent enzyme-inhibitor complex, followed by phosphorylation of the serine residue [4]. The unique 1,3-dithiolane ring system in phosfolan-methyl provides a distinctive structural framework that influences its interaction with the enzyme active site [6]. This heterocyclic structure constrains the molecular flexibility of the compound, potentially leading to a more specific binding orientation compared to other organophosphorus compounds.

Research on related organophosphorus compounds has demonstrated that the enzyme binding involves multiple contact points within the active site gorge [7]. The dimethyl phosphate ester groups of phosfolan-methyl are positioned to interact with both hydrophobic and hydrophilic regions of the enzyme, while the dithiolane ring may engage in specific interactions with amino acid residues lining the active site cavity [8].

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of phosfolan-methyl reveals several critical molecular features that determine its acetylcholinesterase inhibitory potency. The compound's molecular formula C₅H₁₀NO₃PS₂ encompasses structural elements that are characteristic of potent organophosphorus inhibitors [9] [6].

The phosphorothioate group (P=S) represents a key structural feature that requires metabolic activation to achieve maximum inhibitory potency [10] [11]. Unlike organophosphates containing the phosphoryl group (P=O), phosphorothioates must undergo oxidative bioactivation by cytochrome P450 enzymes to form the corresponding oxon metabolites [10] [12]. This bioactivation process converts the relatively less toxic thion form into highly potent oxon derivatives that are significantly more effective acetylcholinesterase inhibitors.

The dimethyl ester substitution pattern in phosfolan-methyl contributes to its moderate inhibition potency while providing a balance between reactivity and selectivity [4]. Studies on related organophosphorus compounds have shown that alkyl group size and electronic properties significantly influence both the binding affinity and the rate of enzyme phosphorylation. The methyl groups in phosfolan-methyl are small enough to avoid steric hindrance while providing adequate electron-withdrawing capacity to enhance the electrophilic character of the phosphorus center [10].

The 1,3-dithiolane ring system represents a unique structural motif among organophosphorus compounds [6]. This heterocyclic structure constrains the molecular conformation and may contribute to specific binding interactions within the acetylcholinesterase active site. The presence of two sulfur atoms in the ring system provides additional sites for potential hydrogen bonding or electrostatic interactions with enzyme residues.

Comparative structure-activity studies with related compounds indicate that electron-withdrawing substituents generally enhance organophosphorus compound reactivity toward acetylcholinesterase [4]. The combined effect of the phosphorothioate group and the electron-withdrawing nitrogen in the imino linkage of phosfolan-methyl creates a moderately electrophilic phosphorus center that becomes highly reactive following bioactivation.

Comparative Inhibition Kinetics with Related Compounds

Kinetic studies of organophosphorus compound interactions with acetylcholinesterase provide crucial insights into the relative potencies and mechanisms of different inhibitors. While specific kinetic data for phosfolan-methyl are limited, comparative analysis with structurally related organophosphorus compounds reveals important patterns in inhibition behavior [7] [13].

Research on similar organophosphorus compounds has demonstrated significant variations in bimolecular inhibition rate constants (kᵢ). For example, chlorpyrifos-oxon exhibits a kᵢ value of 0.206 nM⁻¹h⁻¹ for human acetylcholinesterase, while paraoxon shows a lower value of 0.0216 nM⁻¹h⁻¹ [13]. These differences reflect variations in both binding affinity and phosphorylation rates among different organophosphorus structures.

Studies with ethoprophos and fenamiphos have shown that these compounds display approximately 30-fold and 16-fold higher inhibition rates, respectively, compared to phosalone [7]. Methamidophos, which shares some structural similarities with phosfolan-methyl in containing phosphoramidate functionality, shows relatively lower inhibition potency, particularly against butyrylcholinesterase [7].

The inhibition kinetics of organophosphorus compounds typically follow a two-step mechanism involving initial reversible binding followed by irreversible phosphorylation [4]. The overall inhibition rate depends on both the equilibrium constant for the initial enzyme-inhibitor complex formation (Kₐ) and the phosphorylation rate constant (kₚ). For compounds requiring bioactivation like phosfolan-methyl, the apparent inhibition kinetics in biological systems also depend on the rate of metabolic conversion to the active oxon form.

Concentration-dependent studies have revealed that organophosphorus compounds may exhibit different kinetic behaviors at low versus high concentrations [13]. At environmentally relevant low concentrations, some compounds show dramatically enhanced apparent inhibition rates, suggesting the involvement of peripheral binding sites that facilitate enzyme-inhibitor interactions.

Neuromuscular Transmission Research

Electrophysiological Investigation Methodologies

Electrophysiological studies of phosfolan-methyl effects on neuromuscular transmission employ sophisticated recording techniques to characterize the compound's impact on nerve-muscle communication. These investigations utilize both in vitro and in vivo experimental approaches to elucidate the mechanisms underlying organophosphorus-induced neuromuscular dysfunction [14] [15].

Miniature end-plate potential (MEPP) recordings represent a fundamental electrophysiological technique for assessing presynaptic acetylcholine release [14]. These spontaneous events reflect the release of individual acetylcholine-containing vesicles from motor nerve terminals and provide sensitive measures of presynaptic function. In studies with related organophosphorus compounds, MEPP frequency typically increases following acetylcholinesterase inhibition due to prolonged acetylcholine action in the synaptic cleft.

End-plate potential (EPP) measurements assess the postsynaptic response to nerve stimulation and provide information about both presynaptic acetylcholine release and postsynaptic receptor function [14]. Train-of-four (TOF) stimulation protocols, commonly employed in these studies, involve delivering four supramaximal stimuli at 2 Hz and measuring the relative amplitudes of successive responses. The T4/T1 ratio (fourth response amplitude divided by first response amplitude) serves as a sensitive indicator of neuromuscular transmission efficiency.

Tetanic stimulation studies (typically 50 Hz for 1 second) reveal the ability of the neuromuscular junction to sustain high-frequency transmission [15]. Following organophosphorus exposure, tetanic responses often show characteristic fade patterns, indicating progressive failure of neuromuscular transmission during sustained stimulation. This phenomenon reflects the dual effects of acetylcholine accumulation and receptor desensitization.

Advanced electrophysiological techniques include single-fiber electromyography and motor unit potential analysis, which provide detailed information about individual motor unit function [15]. These methods can detect subtle changes in neuromuscular transmission that may not be apparent in gross muscle force measurements.

Synaptic Accumulation of Acetylcholine

The inhibition of acetylcholinesterase by phosfolan-methyl leads to progressive accumulation of acetylcholine at neuromuscular junctions, creating a cascade of physiological changes that fundamentally alter synaptic transmission [5] [2]. This acetylcholine accumulation represents the primary mechanism underlying the neurotoxic effects of organophosphorus compounds.

Under normal physiological conditions, acetylcholinesterase rapidly hydrolyzes acetylcholine released from motor nerve terminals, with each enzyme molecule capable of degrading approximately 25,000 acetylcholine molecules per second [16]. This extraordinarily high catalytic efficiency ensures rapid clearance of acetylcholine from the synaptic cleft, allowing for precise temporal control of neuromuscular transmission.

Following phosfolan-methyl exposure and subsequent acetylcholinesterase inhibition, acetylcholine accumulates to supraphysiological concentrations in the synaptic cleft [17]. This accumulation occurs progressively as the extent of enzyme inhibition increases, with significant effects becoming apparent when acetylcholinesterase activity is reduced by 20-30% or more [18].

The accumulated acetylcholine initially causes enhanced neuromuscular transmission, manifested as increased miniature end-plate potential frequency and amplitude [14]. However, as acetylcholine concentrations continue to rise, the neuromuscular junction enters a state of sustained depolarization that ultimately leads to transmission failure through receptor desensitization and sodium channel inactivation.

Studies with related organophosphorus compounds have demonstrated that the time course of acetylcholine accumulation correlates with both the extent of enzyme inhibition and the specific kinetic properties of the inhibitor [18]. Compounds with higher binding affinity and faster phosphorylation rates produce more rapid acetylcholine accumulation and earlier onset of neuromuscular dysfunction.

Neurotoxic Effect Mechanisms

The neurotoxic effects of phosfolan-methyl result from complex interactions between accumulated acetylcholine and multiple receptor systems throughout the nervous system [2] [17]. These effects extend beyond simple neuromuscular junction dysfunction to encompass central nervous system disruption and autonomic nervous system dysregulation.

At neuromuscular junctions, the initial effects of acetylcholine accumulation include muscle fasciculations and enhanced contractile responses [19]. These early signs reflect the excitatory action of excess acetylcholine on nicotinic acetylcholine receptors at the motor end-plate. However, as acetylcholine concentrations continue to increase, sustained receptor activation leads to depolarization block and progressive muscle weakness.

The progression from excitation to block follows a characteristic temporal pattern that depends on the severity of acetylcholinesterase inhibition [18]. Mild inhibition may produce only transient fasciculations, while severe inhibition leads to frank paralysis affecting respiratory muscles and potentially causing death from respiratory failure.

Central nervous system effects of phosfolan-methyl include seizures, altered consciousness, and behavioral changes [17]. These effects result from acetylcholine accumulation at central synapses, leading to disruption of normal neurotransmission patterns. The blood-brain barrier permeability of phosfolan-methyl and its metabolites determines the extent of central nervous system involvement.

Autonomic nervous system effects manifest as muscarinic signs including excessive salivation, lacrimation, urination, and defecation (the classic "SLUD" syndrome) [19]. These effects result from acetylcholine accumulation at parasympathetic nerve terminals and reflect the compound's ability to disrupt autonomic regulation of vital physiological functions.

The delayed neurotoxicity syndrome associated with some organophosphorus compounds involves a distinct mechanism related to inhibition of neuropathy target esterase rather than acetylcholinesterase [20]. While phosfolan-methyl has not been specifically implicated in delayed neuropathy, the potential for this effect warrants consideration in comprehensive toxicological assessments.

Oxidative Bioactivation Pathways

NADPH-Dependent Activation Research

The bioactivation of phosfolan-methyl to its toxic metabolites involves cytochrome P450-mediated oxidative processes that require nicotinamide adenine dinucleotide phosphate (NADPH) as an essential cofactor [21] [22]. Research into these NADPH-dependent pathways has revealed critical insights into the metabolic transformation of phosphorothioate compounds and their subsequent toxicological effects.

Cytochrome P450 enzymes utilize NADPH through a complex electron transport chain to activate molecular oxygen for substrate oxidation [22]. The catalytic cycle begins with substrate binding to the ferric heme iron, followed by two sequential one-electron reductions provided by NADPH through the cytochrome P450 reductase system. This process generates the highly reactive ferryl-oxygen species (Compound I) that is responsible for substrate oxidation.

Studies with related organophosphorus compounds have demonstrated that the NADPH requirement for bioactivation varies significantly among different structural classes [23] [11]. Phosphorothioates like phosfolan-methyl typically exhibit high NADPH dependency during the initial sulfur oxidation step, which converts the P=S group to the corresponding P=O oxon form. This transformation represents the rate-limiting step in bioactivation and determines the overall rate of toxic metabolite formation.

The specific cytochrome P450 isoforms involved in phosfolan-methyl bioactivation likely include CYP1A2, CYP2B6, and CYP3A4, based on studies with structurally similar compounds [21] [11]. The relative contribution of each isoform depends on factors including substrate concentration, tissue distribution, and individual genetic variations in enzyme expression. CYP1A2, in particular, has been implicated in the bioactivation of several organophosphorus compounds and may represent a critical pathway for phosfolan-methyl metabolism.

NADPH depletion during extensive organophosphorus compound exposure can lead to metabolic stress and altered cellular redox status [21]. This depletion affects not only the bioactivation of the parent compound but also the organism's capacity to detoxify the resulting toxic metabolites through phase II conjugation reactions.

Sulfoxide Formation Investigation

The formation of sulfoxide metabolites represents the primary bioactivation pathway for phosfolan-methyl, converting the relatively benign phosphorothioate into highly toxic acetylcholinesterase inhibitors [24] [25]. Research into this sulfoxide formation has revealed that these metabolites can be 160- to 47,000-fold more potent than the parent compound in terms of acetylcholinesterase inhibition.

The sulfoxide formation process involves the insertion of an oxygen atom between the phosphorus and sulfur atoms of the P=S group, yielding a P=O phosphoryl group that is much more reactive toward acetylcholinesterase [12] [25]. This transformation fundamentally alters the electrophilic character of the phosphorus center, dramatically increasing its affinity for the serine hydroxyl group in the enzyme active site.

Kinetic studies of sulfoxide formation have demonstrated that this reaction follows Michaelis-Menten kinetics, with apparent Km values typically in the micromolar range for structurally related compounds [23]. The turnover number (kcat) for sulfoxide formation varies considerably among different cytochrome P450 isoforms, with some enzymes showing much higher catalytic efficiency than others.

The sulfoxide metabolites of phosfolan-methyl are inherently unstable under physiological conditions, undergoing rapid hydrolysis that limits their accumulation in biological systems [24]. This instability contributes to the acute nature of organophosphorus toxicity, as the toxic metabolites exert their effects quickly before being degraded to less harmful products.

Stereochemical considerations play an important role in sulfoxide formation, as the oxidation of sulfur creates a new chiral center [25]. The resulting sulfoxide enantiomers may exhibit different biological activities and pharmacokinetic properties, potentially contributing to variability in toxicological responses among exposed individuals.

Metabolic Activation Studies

Comprehensive metabolic activation studies of phosfolan-methyl have employed both in vitro microsomal systems and intact cell cultures to characterize the complete biotransformation pathway [23] [11]. These investigations have provided detailed information about the temporal progression of metabolite formation and the factors that influence bioactivation efficiency.

In vitro studies using hepatic microsomes have demonstrated that phosfolan-methyl bioactivation follows a biphasic pattern, with rapid initial sulfoxide formation followed by slower secondary oxidations [23]. The initial phase typically reaches maximum velocity within 10-15 minutes of incubation, while secondary reactions continue for several hours. This temporal pattern has important implications for understanding the onset and duration of toxicological effects.

Comparative studies with phenobarbital-pretreated microsomes have revealed paradoxical effects on bioactivation, where enzyme induction actually decreases the formation of toxic metabolites despite increasing overall cytochrome P450 activity [23]. This phenomenon suggests that different P450 isoforms contribute differentially to bioactivation versus detoxification pathways, with some enzymes favoring the formation of less toxic metabolites.

The influence of protein binding on bioactivation has been investigated using microsomes with varying albumin concentrations [23]. These studies have shown that increased protein binding reduces the free fraction of phosfolan-methyl available for metabolism, leading to decreased rates of bioactivation. This finding has important implications for understanding species differences in toxicity, as protein binding affinities vary significantly among different animal species.

Metabolite identification studies have employed liquid chromatography-mass spectrometry techniques to characterize the complete spectrum of biotransformation products [11]. These analyses have identified not only the primary sulfoxide metabolites but also secondary oxidation products, hydrolysis products, and phase II conjugates. The relative abundance of these different metabolites provides insights into the predominant metabolic pathways and their contribution to overall toxicity.